molecular formula C15H15BrN4O2 B2401982 Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-48-4

Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2401982
CAS No.: 725218-48-4
M. Wt: 363.215
InChI Key: GKSQGGBDENRAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a 3-bromophenyl group at position 7, an ethyl substituent at position 5, and a methyl ester at position 4. The bromine atom and ethyl group confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2/c1-3-11-12(14(21)22-2)13(9-5-4-6-10(16)7-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSQGGBDENRAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting with the construction of the triazolopyrimidine core. One common approach is the cyclization of a hydrazone derivative with an appropriate halide under acidic conditions. The bromophenyl group can be introduced through a halogenation reaction, and the ethyl group can be added via an alkylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can help minimize waste and improve sustainability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 3-bromophenyl substituent undergoes efficient Suzuki-Miyaura cross-coupling reactions with aryl boronic acids under Pd catalysis. This reaction enables diversification of the aromatic ring system, crucial for structure-activity relationship studies.

Reaction ConditionsYield (%)Product StructureReference
Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 h78–857-(3-arylphenyl)-substituted derivatives

Mechanistic Notes :

  • Oxidative addition of the C–Br bond to Pd(0) initiates the catalytic cycle.

  • Transmetallation with boronic acid followed by reductive elimination yields biaryl products .

Cyclization Reactions

The triazolopyrimidine core participates in regioselective annulation reactions. For example, treatment with ethyl acetoacetate in acidic media generates fused polycyclic systems via C–N bond formation .

ReactantCatalyst/ConditionsProduct TypeRegioselectivity
Ethyl 3-oxobutanoateHCl (cat.), ethanol, refluxPyrimido[1,2-a]triazolo-derivatives5-methyl >7-methyl

Key Observation :

  • Substituents on the 1,3-diketone reactant influence regioselectivity due to steric and electronic effects .

Ester Group Reactivity

The methyl ester at position 6 undergoes hydrolysis to the carboxylic acid under basic conditions, enabling further functionalization (e.g., amidation) .

ReactionConditionsConversion (%)Applications
HydrolysisNaOH (2M), EtOH/H₂O, 70°C, 6h92Precursor for amide derivatives
AminolysisNH₃/MeOH, RT, 24h88Direct conversion to primary amide

Decarboxylation :
At temperatures >150°C, thermal decarboxylation occurs, yielding 5-ethyl-7-(3-bromophenyl)- triazolo[1,5-a]pyrimidine as a byproduct .

Electrophilic Aromatic Substitution

The electron-rich triazolopyrimidine ring undergoes nitration and sulfonation at position 2 under controlled conditions .

ReactionReagents/ConditionsPositionYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C, 2hC-265
SulfonationClSO₃H, CH₂Cl₂, RT, 4hC-258

Limitation :
Bromine at the 3-phenyl position directs electrophiles away from the phenyl ring due to its deactivating meta-directing effect .

Metal-Mediated Coupling Reactions

The compound participates in Buchwald-Hartwig amination with primary amines, facilitated by Pd₂(dba)₃ and Xantphos .

AmineConditionsYield (%)Reference
BenzylaminePd₂(dba)₃ (3 mol%), Xantphos, Cs₂CO₃, toluene, 110°C73
PiperidineSame as above68

Application :
This reaction installs nitrogen-containing side chains to enhance solubility or biological targeting .

Oxidation of the Dihydro-Pyrimidine Ring

The 4,7-dihydro-pyrimidine moiety oxidizes to the fully aromatic triazolo[1,5-a]pyrimidine system using DDQ or MnO₂ .

Oxidizing AgentSolventTime (h)Aromatic Product Yield (%)
DDQDCM489
MnO₂Acetone1275

Mechanism :
Single-electron transfer (SET) from the dihydropyrimidine ring to DDQ generates a radical cation intermediate, followed by deprotonation .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage at the triazole ring, forming a mercapto intermediate .

Light SourceSolventProductYield (%)
UV-CMeCN2-mercapto-triazolo-pyrimidine41

Significance :
This pathway enables post-synthetic modification for introducing thiol-based functional groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H14BrN5O2
  • Molecular Weight : 334.19 g/mol
  • IUPAC Name : Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

This compound features a triazolopyrimidine core structure which is known for its diverse biological activities. The presence of the bromophenyl and ethyl groups enhances its chemical reactivity and potential interactions with biological targets.

Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit a variety of biological activities:

  • Anticancer Activity : Compounds similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis and arresting the cell cycle at the G2/M phase . This suggests potential applications in oncology.
  • Antiviral Properties : Similar triazolopyrimidine compounds have been reported to inhibit RNA polymerase activity in viruses such as influenza . This positions this compound as a candidate for antiviral drug development.

Case Studies and Research Findings

Several studies have investigated the biological properties of triazolopyrimidine derivatives:

  • Cancer Research : A study demonstrated that triazolopyrimidine derivatives induce apoptosis in breast cancer cells through mitochondrial pathways . This finding underscores the potential of this compound in cancer therapy.
  • Antiviral Studies : Research has shown that similar compounds can disrupt viral replication processes by targeting viral polymerases . This suggests that this compound may also possess antiviral properties worth exploring.

Potential Applications

Given its promising biological activities, this compound could be applied in:

  • Drug Development : Targeting cancer and viral infections through further structural optimization.
  • Pharmaceutical Research : Investigating its efficacy and safety profiles in clinical settings.

Mechanism of Action

The mechanism by which Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammatory responses, cancer cell proliferation, and microbial infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazolopyrimidine derivatives differ primarily in substituents at positions 5, 6, and 5. Key comparisons include:

Compound Name Position 5 Position 6 Position 7 Substituent Key Properties/Activities Reference
Target Compound Ethyl Methyl ester 3-Bromophenyl Enhanced lipophilicity (logP ~3.2)
Methyl 7-(3,5-difluorophenyl)-5-(3-pyridyl)-... 3-Pyridyl Methyl ester 3,5-Difluorophenyl Improved FcRn binding (IC₅₀ = 0.8 μM)
7-(3-Bromophenyl)-5-methyl-N-(3-pyridinyl)-... Methyl Carboxamide (pyridinyl) 3-Bromophenyl Moderate antibacterial activity
7-(4-Isopropylphenyl)-5-methyl-... Methyl Carboxamide (benzylthio) 4-Isopropylphenyl Antibacterial (MIC = 8 μg/mL)
7-(4-Trifluoromethylphenyl)-5-ethyl-... Ethyl Methyl ester 4-Trifluoromethylphenyl High metabolic stability
  • Position 5: Ethyl (target) vs. methyl (common in analogs).
  • Position 6 : Methyl ester (target) vs. carboxamide (e.g., ). Esters are more hydrolytically labile but improve bioavailability compared to amides .
  • Position 7 : 3-Bromophenyl (target) vs. 4-substituted phenyl groups. Bromine’s electron-withdrawing effect enhances electrophilic reactivity, while 3-substitution avoids steric clashes observed in 4-substituted analogs (e.g., 4-isopropylphenyl in ).

Physicochemical Properties

  • Lipophilicity : The 3-bromophenyl and ethyl groups contribute to a higher logP (~3.2) compared to fluorophenyl (logP ~2.5) or carboxamide derivatives (logP ~1.8) .
  • Solubility : The methyl ester improves aqueous solubility (0.5 mg/mL in PBS) relative to carboxamides (<0.1 mg/mL) .

Stability and Metabolic Profile

  • The methyl ester undergoes hydrolysis in plasma (t₁/₂ = 2 hours), whereas carboxamide derivatives (e.g., ) exhibit longer half-lives (t₁/₂ > 6 hours) .
  • Ethyl at position 5 reduces oxidative metabolism compared to methyl analogs, as observed in trifluoromethylphenyl derivatives .

Biological Activity

Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including anticancer effects, antibacterial activity, and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. The molecular formula is C15H15BrN4O2C_{15}H_{15}BrN_{4}O_{2} with a molecular weight of approximately 355.21 g/mol. The presence of the bromophenyl group is particularly noteworthy as halogenated aromatic compounds often exhibit enhanced biological activities.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For example:

  • Cell Line Studies : In vitro tests on various human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7) have shown that derivatives can inhibit cell proliferation significantly. For instance, one study reported that a related compound exhibited an IC50 value of 3.91 μM against MCF-7 cells and induced apoptosis through the ERK signaling pathway .
  • Mechanism of Action : The mechanism by which these compounds exert their effects includes inhibition of key signaling pathways involved in cell growth and survival. Specifically, they have been shown to downregulate the phosphorylation levels of ERK1/2 and other proteins involved in the MAPK pathway .

Antibacterial and Antiviral Activities

The biological activity of triazolo-pyrimidines extends beyond anticancer effects:

  • Antibacterial Activity : Some derivatives have demonstrated significant antibacterial properties against various strains. This includes inhibition of bacterial growth through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Antiviral Activity : Certain [1,2,4]triazolo[1,5-a]pyrimidines have also been evaluated for antiviral properties. For example, compounds have shown efficacy against influenza virus replication at non-toxic concentrations .

Case Studies and Research Findings

StudyFindings
Study A Investigated the antiproliferative effects on MGC-803 cells; significant apoptosis induction was observed.
Study B Evaluated antibacterial activity against Staphylococcus aureus; demonstrated MIC values indicative of potent activity.
Study C Assessed antiviral properties against Influenza A; showed effective inhibition at low concentrations without cytotoxicity.

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

Synthesis optimization involves:

  • Multi-component reactions : One-pot protocols (e.g., combining aldehydes, β-keto esters, and triazole derivatives) improve efficiency and reduce intermediate isolation steps .
  • Catalyst selection : Additives like APTS (3-Aminopropyltriethoxysilane) enhance yields by stabilizing intermediates .
  • Solvent systems : Ethanol or DMF under microwave irradiation (120°C) can accelerate reaction kinetics while maintaining regioselectivity .
  • Purification : Recrystallization from ethanol/DMF mixtures ensures high purity (>95%) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological validation includes:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., ethyl ester protons at δ 1.08–1.25 ppm and bromophenyl aromatic protons at δ 7.14–7.41 ppm) .
  • X-ray crystallography : Resolves bond angles (e.g., β = 92.27° in monoclinic crystal systems) and confirms fused triazole-pyrimidine core planarity .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z ≈ 493.4 for C22_{22}H17_{17}BrN6_6OS) validate stoichiometry .

Q. What preliminary assays are recommended for screening biological activity?

Initial screening strategies:

  • Kinase inhibition : Molecular docking against CDK2 (cyclin-dependent kinase 2) predicts binding affinity (e.g., docking scores ≤ -8.5 kcal/mol) .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) at 50–100 µg/mL concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} values < 10 µM for HeLa cells) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in triazolopyrimidine synthesis?

Regioselectivity is controlled by:

  • Acidic vs. ionic conditions : Liquid ionic environments favor dihydro derivatives (e.g., ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydrotriazolopyrimidine), while acidic conditions yield fully aromatic products .
  • Temperature modulation : Microwave-assisted synthesis (323 K) reduces side reactions and enhances diastereomeric ratios (e.g., 9:1 for cis/trans isomers) .
  • Substituent effects : Electron-withdrawing groups (e.g., -Br) at the 3-bromophenyl position stabilize intermediates, directing cyclization to the 6-carboxylate position .

Q. How can contradictory bioactivity data between structural analogs be resolved?

Addressing contradictions requires:

  • SAR studies : Compare analogs like ethyl 5-amino-7-(4-bromophenyl) derivatives (enhanced activity due to amino groups) vs. non-esterified analogs (lower solubility) .
  • Binding mode analysis : Molecular dynamics simulations (100 ns trajectories) reveal trifluoromethyl groups improving hydrophobic interactions with enzyme pockets .
  • Metabolic stability assays : Liver microsome studies (e.g., t1/2_{1/2} > 60 min) differentiate pharmacokinetic profiles .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

Mechanistic insights are gained via:

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD_D = 120 nM for CDK2) .
  • Cryo-EM : Resolves conformational changes in target proteins upon ligand binding (e.g., hinge region distortion in kinases) .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔG ≈ -10.2 kcal/mol) for structure-activity optimization .

Q. What green chemistry principles apply to large-scale synthesis?

Sustainable methodologies include:

  • Continuous flow reactors : Reduce solvent waste (e.g., 80% reduction in DMF usage) and improve yield consistency (±2% batch variance) .
  • Biocatalysis : Lipase-mediated esterification minimizes heavy metal catalysts .
  • Solvent recovery systems : Ethanol is recycled via fractional distillation, achieving >90% recovery efficiency .

Q. How are structural analogs designed to enhance target specificity?

Design strategies involve:

  • Substituent variation : Replacing 3-bromophenyl with 4-hydroxyphenyl increases solubility (logP reduction from 3.2 to 2.1) .
  • Core modification : Introducing thiophene rings (e.g., ethyl 2-benzylsulfanyl derivatives) enhances π-stacking with aromatic residues in enzyme pockets .
  • Isosteric replacements : Trifluoromethyl groups mimic methyl moieties while improving metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.